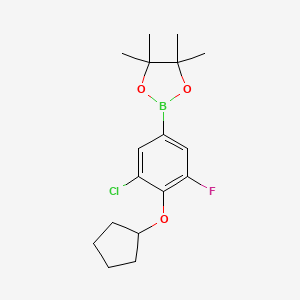
2-(3-Chloro-4-(cyclopentyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-4-(cyclopentyloxy)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound primarily used in organic chemistry research and synthesis. It features a boronate ester functional group, which is valuable in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the reaction of 3-chloro-4-(cyclopentyloxy)-5-fluorophenyl boronic acid with tetramethyl-1,3,2-dioxaborolane. This reaction is typically catalyzed by a base such as potassium carbonate and requires a solvent like toluene or dioxane under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound can involve scalable batch or continuous flow reactions. The process optimization includes controlling temperature, pressure, and reaction time to maximize yield and purity. Automated reactors with precise control systems are often employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Converts the boronate ester to a boronic acid.
Reduction: : Can be reduced to alkyl or aryl boranes.
Substitution: : The halogen group (chlorine) on the phenyl ring can undergo nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in the presence of a base.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Sodium methoxide or other nucleophiles under mild conditions.
Major Products
Oxidation: : 3-chloro-4-(cyclopentyloxy)-5-fluorophenyl boronic acid.
Reduction: : Corresponding boranes.
Substitution: : Varied substituted phenyl derivatives depending on the nucleophile.
Scientific Research Applications
The compound is extensively used in:
Chemistry: : As a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: : As a probe for studying biochemical pathways involving boronate interactions.
Medicine: : In the synthesis of pharmaceuticals and agrochemicals.
Industry: : In the production of polymers and advanced materials through cross-coupling processes.
Mechanism of Action
The boronate ester group in the compound allows it to engage in cross-coupling reactions via a palladium-catalyzed mechanism. The process involves the formation of a palladium complex with the boronate ester, followed by transmetalation with an organohalide and subsequent reductive elimination to form the desired product. The pathways primarily target carbon-carbon bond formation, crucial in constructing complex organic molecules.
Comparison with Similar Compounds
Unique Aspects
This compound's unique structure, with its combination of a boronate ester and halogenated phenyl ring, provides versatility in reactions and applications.
Similar Compounds
Phenylboronic acid: : Used in similar coupling reactions but lacks the cyclopentyloxy and halogen functionalities.
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: : Provides a similar boronate ester functionality but without the substituted phenyl ring.
By diving into this compound's specifics, you get a glimpse into the intricate world of synthetic organic chemistry and its broad scientific applications.
Isn't it fascinating how each molecule can have such a wide-ranging impact?
Properties
IUPAC Name |
2-(3-chloro-4-cyclopentyloxy-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BClFO3/c1-16(2)17(3,4)23-18(22-16)11-9-13(19)15(14(20)10-11)21-12-7-5-6-8-12/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPFOEGLBYUVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OC3CCCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BClFO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
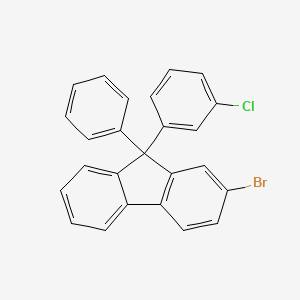
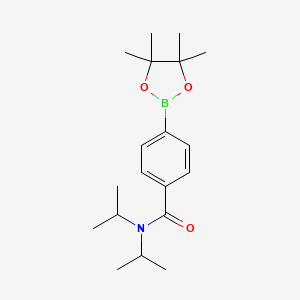
![N-([1,1'-Biphenyl]-4-yl)-3'-(naphthalen-1-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8243340.png)
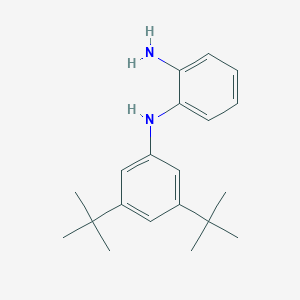
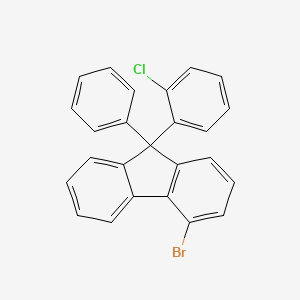
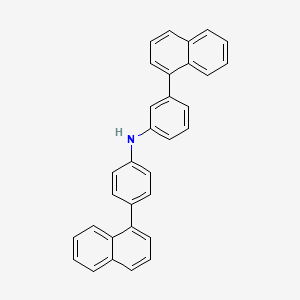
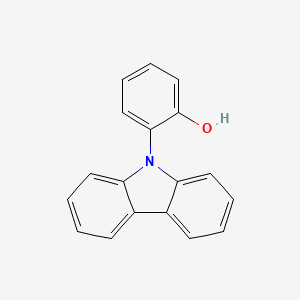
![Methyl 4-(5'-bromo-[2,2'-bithiophen]-5-yl)benzoate](/img/structure/B8243375.png)
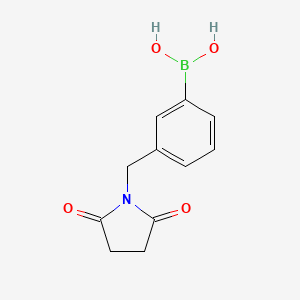
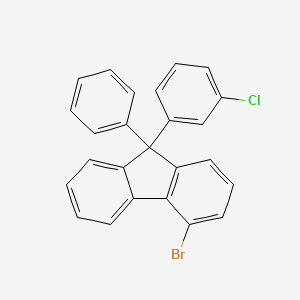
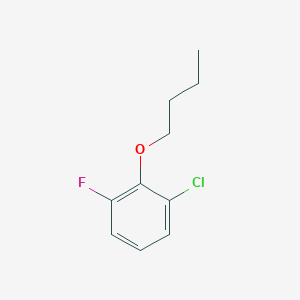
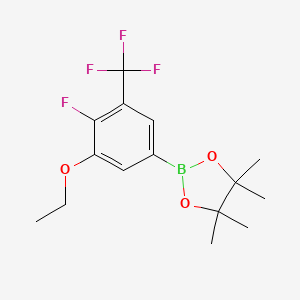
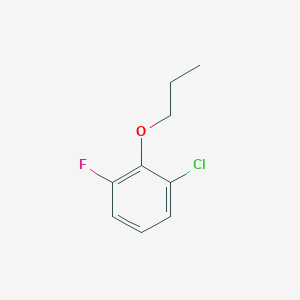
![Ethanone, 1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8243421.png)
